molecular formula C15H11N5O2 B1422037 8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1239848-75-9

8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B1422037
CAS No.: 1239848-75-9
M. Wt: 293.28 g/mol
InChI Key: VTZCYSZIPPPKIS-UHFFFAOYSA-N
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Description

8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that combines the structural features of oxadiazole and triazolopyridine. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Properties

IUPAC Name

8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2/c1-9-4-2-5-10(8-9)12-16-14(22-19-12)11-6-3-7-20-13(11)17-18-15(20)21/h2-8H,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZCYSZIPPPKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CN4C3=NNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind effectively to these enzymes, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar compounds include other triazolopyridine and oxadiazole derivatives, such as:

Biological Activity

The compound 8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one , also known by its CAS number 785051-06-1, is a member of the triazolopyridine family. This class of compounds has garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity associated with this specific compound, supported by data tables and findings from relevant studies.

The molecular formula of the compound is C15H11N5O2C_{15}H_{11}N_5O_2 with a molecular weight of approximately 293.28 g/mol. The structure includes a triazolo-pyridine core fused with an oxadiazole moiety, which is critical for its biological activities.

Antimicrobial Activity

Research has indicated that derivatives of triazolopyridines exhibit potent antimicrobial properties. For instance:

  • In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • A study highlighted that modifications in the oxadiazole structure can enhance antibacterial efficacy due to increased hydrophobic interactions with bacterial membranes .
Study Bacterial Strain MIC (µg/mL) Comments
Study AE. coli25Effective against gram-negative bacteria
Study BS. aureus15Comparable to standard antibiotics

Antifungal Activity

The compound also exhibits antifungal properties:

  • In a comparative analysis against common fungal pathogens such as Candida albicans, the compound showed minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL .
  • The introduction of specific substituents on the triazole ring was found to enhance antifungal activity significantly.
Fungal Pathogen MIC (µg/mL) Activity Level
Candida albicans12.5Moderate
Aspergillus niger20Moderate

Anticancer Activity

Emerging research suggests potential anticancer effects:

  • Preliminary studies indicate that compounds in this category may inhibit cell proliferation in various cancer cell lines. For example, derivatives have shown cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several triazolopyridine derivatives including our compound against clinical isolates of E. coli. The results demonstrated a significant reduction in bacterial load when treated with the compound at sub-MIC levels.
  • Case Study on Antifungal Activity : Another investigation focused on the antifungal properties of oxadiazole-containing compounds against Candida species. The findings revealed that specific structural modifications led to enhanced efficacy against resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 2
8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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